2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide
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Overview
Description
2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by the presence of a chromene core, a tetrahydroisoquinoline sulfonyl group, and a carboxamide moiety. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.
Introduction of the Tetrahydroisoquinoline Sulfonyl Group: The tetrahydroisoquinoline moiety can be introduced via a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.
Formation of the Carboxamide Moiety: The final step involves the coupling of the chromene core with the tetrahydroisoquinoline sulfonyl group through an amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and catalysts to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce reduced forms of the chromene or tetrahydroisoquinoline moieties .
Scientific Research Applications
2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases.
Pharmacology: It has been studied for its pharmacological properties, such as anti-inflammatory, antioxidant, and antimicrobial activities.
Material Science: The compound can be used as a building block for the synthesis of novel materials with unique optical, electronic, or mechanical properties.
Biological Research: It serves as a valuable tool for studying biological processes and pathways, particularly those involving chromene and tetrahydroisoquinoline derivatives.
Mechanism of Action
The mechanism of action of 2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, such as kinases or proteases.
Receptor Modulation: The compound may bind to and modulate the activity of specific receptors, such as G-protein coupled receptors or ion channels.
Signal Transduction Pathways: It can influence various signal transduction pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
2-oxo-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]-2H-chromene-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
1,2,3,4-Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core but may differ in their substituents and biological activities.
Chromene Derivatives: Compounds with a chromene core but different functional groups can exhibit varying pharmacological properties.
Carboxamide Derivatives: These compounds contain the carboxamide moiety but may have different core structures and applications.
The unique combination of the chromene core, tetrahydroisoquinoline sulfonyl group, and carboxamide moiety in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S/c24-20(18-13-16-6-3-4-8-19(16)28-21(18)25)22-10-12-29(26,27)23-11-9-15-5-1-2-7-17(15)14-23/h1-8,13H,9-12,14H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHQCVUTULUFJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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